molecular formula C14H20O3 B8728365 Methyl 4-butoxy-3,5-dimethylbenzoate

Methyl 4-butoxy-3,5-dimethylbenzoate

Cat. No. B8728365
M. Wt: 236.31 g/mol
InChI Key: NIDJBAWSPVDZBS-UHFFFAOYSA-N
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Patent
US09359346B2

Procedure details

A solution of methyl 4-butoxy-3,5-dimethylbenzoate represented by Formula 147 (2.1 g, 8.89 mmol) dissolved in potassium hydroxide (KOH, 44%, 5 mL) and methanol (40 mL) was agitated at 65° C. for 2 hours and cooled to room temperature, and the solvent was removed under reduced pressure. After dissolving the concentrate mixture in water then washing the mixture with ethylether (×3), 5N HCl aqueous solution was added to the obtained solution to reach pH 1. A precipitate generated during this process was obtained through filtration. After washing the obtained precipitate with water several times and drying the same, the dried precipitate was subjected to recrystallization in an ethyl acetate/hexane solvent. As a result, benzoic acid represented by Formula 145 was obtained as a desired product (907 mg, 46%). Analysis data of the product is provided as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 147
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[C:15]([CH3:16])=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[CH:8][C:7]=1[CH3:17])[CH2:2][CH2:3][CH3:4].CO>[OH-].[K+]>[CH2:1]([O:5][C:6]1[C:7]([CH3:17])=[CH:8][C:9]([C:10]([OH:12])=[O:11])=[CH:14][C:15]=1[CH3:16])[CH2:2][CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC1=C(C=C(C(=O)OC)C=C1C)C
Step Two
Name
Formula 147
Quantity
2.1 g
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
After dissolving the concentrate mixture in water
WASH
Type
WASH
Details
then washing the mixture with ethylether (×3), 5N HCl aqueous solution
ADDITION
Type
ADDITION
Details
was added to the obtained solution
CUSTOM
Type
CUSTOM
Details
was obtained through filtration
WASH
Type
WASH
Details
After washing the obtained precipitate with water several times
CUSTOM
Type
CUSTOM
Details
drying the same, the dried precipitate
CUSTOM
Type
CUSTOM
Details
was subjected to recrystallization in an ethyl acetate/hexane solvent

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=C(C=C(C(=O)O)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 907 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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